molecular formula C30H50O B1215954 Gorgosterol CAS No. 29782-65-8

Gorgosterol

Cat. No.: B1215954
CAS No.: 29782-65-8
M. Wt: 426.7 g/mol
InChI Key: YRPMZHRSQIFCLR-UHFFFAOYSA-N
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Description

Gorgosterol, also known as this compound, is a naturally occurring sterol with the molecular formula C30H50O. It is a significant component of marine organisms, particularly sponges and algae. This compound is characterized by its unique structure, which includes a cyclopropyl ring fused to the sterol backbone, making it distinct from other sterols.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gorgosterol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:

    Hydrogenation: To reduce double bonds in the precursor molecules.

    Cyclopropanation: To introduce the cyclopropyl ring, a key feature of this compound.

    Oxidation and Reduction: To achieve the desired hydroxyl group at the 3-position.

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in marine organisms. extraction and purification from these natural sources are the primary methods used. Techniques such as solvent extraction, chromatography, and crystallization are employed to isolate and purify the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various saturated sterols.

    Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated sterols.

    Substitution Products: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Gorgosterol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex sterols and steroids.

    Biology: Studied for its role in the cell membranes of marine organisms and its impact on membrane fluidity and function.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of bioactive compounds and as a biomarker for marine pollution studies.

Mechanism of Action

The mechanism of action of Gorgosterol involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and ion transport. Additionally, this compound may interact with specific proteins and enzymes, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

    Cholesterol: A well-known sterol with a similar structure but lacking the cyclopropyl ring.

    Ergosterol: Found in fungi, similar in structure but with a different side chain.

    Stigmasterol: A plant sterol with a similar backbone but different functional groups.

Uniqueness of Gorgosterol: this compound is unique due to its cyclopropyl ring, which is not present in most other sterols. This structural feature imparts distinct physical and chemical properties, making it a valuable compound for various research applications.

Properties

CAS No.

29782-65-8

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

10,13-dimethyl-17-[1-[2-methyl-2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-18(2)20(4)30(7)17-27(30)19(3)24-10-11-25-23-9-8-21-16-22(31)12-14-28(21,5)26(23)13-15-29(24,25)6/h8,18-20,22-27,31H,9-17H2,1-7H3

InChI Key

YRPMZHRSQIFCLR-UHFFFAOYSA-N

SMILES

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C

Canonical SMILES

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C

29782-65-8

Synonyms

gorgosterol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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